ethyl 1-ethyl-2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-ETHYL-2-METHYL-5-(4-METHYLBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE: is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-2-METHYL-5-(4-METHYLBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethyl, methyl, and benzoyloxy groups are introduced through various substitution reactions. For instance, Friedel-Crafts acylation can be used to introduce the benzoyloxy group.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while reduction can produce indole-3-ethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are known for their biological activity. This compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Pharmaceutical research often explores indole derivatives for drug development. This compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure may impart desirable properties to these products.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-2-METHYL-5-(4-METHYLBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The benzoyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE: Lacks the benzoyloxy group, which may reduce its biological activity.
METHYL 1-ETHYL-2-METHYL-5-(4-METHYLBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its reactivity and bioavailability.
1-ETHYL-2-METHYL-5-(4-METHYLBENZOYLOXY)-1H-INDOLE-3-CARBOXYLIC ACID: The carboxylic acid form, which may have different solubility and reactivity properties.
Uniqueness
The presence of the benzoyloxy group in ETHYL 1-ETHYL-2-METHYL-5-(4-METHYLBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE distinguishes it from other indole derivatives. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-5-23-15(4)20(22(25)26-6-2)18-13-17(11-12-19(18)23)27-21(24)16-9-7-14(3)8-10-16/h7-13H,5-6H2,1-4H3 |
InChI Key |
TZWQPRUOWZIVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)C)C(=O)OCC)C |
Origin of Product |
United States |
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